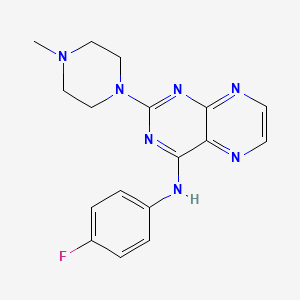

N-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine

Description

N-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine is a pteridine-2,4-diamine derivative synthesized via sequential nitrosylation, substitution, and cyclization reactions. Its core structure features a pteridine scaffold substituted at the 2-position with a 4-methylpiperazine group and at the 4-position with a 4-fluorophenylamine moiety . This compound is part of a broader class of pteridine derivatives investigated for their radical scavenging, lipoxygenase (LOX) inhibition, and anti-inflammatory properties.

Properties

IUPAC Name |

N-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN7/c1-24-8-10-25(11-9-24)17-22-15-14(19-6-7-20-15)16(23-17)21-13-4-2-12(18)3-5-13/h2-7H,8-11H2,1H3,(H,20,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVITUONDUXSHBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the pteridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the 4-fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorinated aromatic compound is reacted with a suitable nucleophile.

Attachment of the 4-methylpiperazin-1-yl group: This can be done through a nucleophilic substitution reaction where the piperazine derivative is introduced.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine has several scientific research applications, including:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of certain diseases.

Biology: The compound is used in biological assays to study its effects on various cellular processes.

Pharmacology: Research focuses on its interaction with biological targets and its pharmacokinetic properties.

Industry: It may be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Compounds

Structural Insights :

- The 2,4-diaminopteridine core is critical for LOX inhibition and anti-inflammatory activity .

- Substitution at R1 influences target selectivity:

- The piperazine group at R2 modulates solubility and binding kinetics. Methyl substitution (query compound) improves metabolic stability compared to phenyl () .

Piperazine-Containing Compounds with Divergent Scaffolds

TLR9 Inhibitors

Comparison :

c-Met Inhibitors

Comparison :

- Golvatinib incorporates a 4-methylpiperazine group but uses a pyridine core instead of pteridine. This structural difference shifts its activity toward kinase inhibition (c-Met) rather than LOX/COX pathways .

Anti-Inflammatory Agents with Aryl-Piperazine Motifs

Comparison :

- Compound 43 shares the 4-fluorophenyl and 4-methylpiperazine groups but uses a tetrahydronaphthalene scaffold, likely altering its pharmacokinetic profile compared to the pteridine-based query compound .

- Pyrimidine derivatives () prioritize antimicrobial over anti-inflammatory effects, underscoring the pteridine core’s unique role in LOX inhibition .

Biological Activity

N-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine is a synthetic compound belonging to the pteridine class, which has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 313.41 g/mol. The presence of the fluorophenyl and methylpiperazine groups in its structure may influence its interaction with biological targets, enhancing its pharmacological profile.

Research indicates that this compound exhibits various biological activities, primarily through:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in disease pathways, particularly those related to cancer and neurological disorders.

- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing neurotransmitter systems and cellular signaling pathways.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Case Studies and Research Findings

- Anticancer Activity :

- Neuropharmacology :

-

Enzyme Inhibition Studies :

- Preliminary investigations into the compound's enzymatic interactions revealed that it could inhibit specific kinases linked to cancer cell proliferation, making it a candidate for further development in oncology therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.